REACTION_CXSMILES
|
[CH:1]([NH:3][C@@H:4]1[C:9](=[O:10])[O:8][C:6](=[O:7])[CH2:5]1)=[O:2].C(O)=[O:12]>>[CH:1]([NH:3][C@H:4]([C:9]([OH:8])=[O:10])[CH2:5][C:6]([OH:12])=[O:7])=[O:2].[C:6]([O:8][C:9](=[O:10])[CH3:4])(=[O:7])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
N-formyl-L-aspartic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N[C@H]1CC(=O)OC1=O
|
Name
|
FAA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N[C@H]1CC(=O)OC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |